2-(4-benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine
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Overview
Description
2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a benzyl group and a pyrimidine ring substituted with dimethyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.
Coupling Reaction: Finally, the benzylated piperidine and the pyrimidine ring are coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as 2-iodoxybenzoic acid (IBX) to form carbonyl compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule.
Common Reagents and Conditions
Oxidation: 2-Iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in anhydrous solvents.
Major Products Formed
Scientific Research Applications
2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine ring structure but lacking the pyrimidine ring.
2-(4-Benzylpiperidin-1-yl)-cyclooctanol: A compound with a cyclooctanol ring instead of a pyrimidine ring.
Uniqueness
2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine is unique due to its combination of a benzylated piperidine ring and a dimethyl-substituted pyrimidine ring, which imparts distinct chemical properties and biological activities compared to similar compounds .
Properties
Molecular Formula |
C18H24N4 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C18H24N4/c1-14-12-17(19-2)21-18(20-14)22-10-8-16(9-11-22)13-15-6-4-3-5-7-15/h3-7,12,16H,8-11,13H2,1-2H3,(H,19,20,21) |
InChI Key |
QJYGIRPYPPZXNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)CC3=CC=CC=C3)NC |
Origin of Product |
United States |
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